2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
Description
BenchChem offers high-quality 2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-11-2-6-14(8-15(11)20)22-16(25)10-27-17-7-5-13(9-21-17)19-23-18(24-26-19)12-3-4-12/h2,5-9,12H,3-4,10H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKCDFUVEQWXQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Oxadiazole Ring : Contributes to its biological activity through interactions with biological macromolecules.
- Pyridine Moiety : Enhances lipophilicity and bioavailability.
- Thioether Linkage : May play a role in enzyme interactions.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects. Below are detailed findings from various studies.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds, including this specific compound, show promising anticancer properties:
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Cytotoxicity Studies : The compound was tested against various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values indicated significant cytotoxic effects, promoting apoptosis through p53 pathway activation.
- HeLa (cervical cancer) : Similar cytotoxic profiles were observed, with flow cytometry confirming apoptosis induction.
- PANC-1 (pancreatic cancer) : The compound exhibited selective toxicity towards cancer cells compared to non-cancerous cells.
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Mechanism of Action :
- Activation of caspase pathways leading to apoptosis.
- Modulation of gene expression related to cell cycle regulation and apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies : Showed effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent antibacterial activity.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may modulate inflammatory pathways:
- Inhibition of pro-inflammatory cytokines was observed in cellular assays, indicating potential for treating inflammatory diseases.
Data Tables
Case Studies
Several case studies have been published focusing on the therapeutic potential of oxadiazole derivatives:
- Case Study on Breast Cancer : A study highlighted the use of oxadiazole derivatives in combination therapy with existing chemotherapeutics, showing enhanced efficacy and reduced side effects.
- Infection Models : Animal models treated with the compound demonstrated significant reductions in bacterial load in infections caused by resistant strains.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in the field of medicinal chemistry due to its potential as an anticancer agent. Preliminary studies suggest that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, related compounds have shown percent growth inhibition against various cancer cell lines, indicating that this class of compounds may be effective in cancer treatment .
Anti-inflammatory Properties
In silico studies have indicated that similar oxadiazole derivatives may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. This suggests that the compound could be further explored for its anti-inflammatory properties .
The presence of the pyridine and oxadiazole rings in the structure enhances biological activity, making it suitable for research into new therapeutic agents. The compound's ability to interact with biological targets can be assessed through binding affinity assays and cellular activity evaluations .
Case Study 1: Anticancer Activity
A study on related oxadiazole compounds revealed significant anticancer activity against several cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . These findings imply that the tested compounds could serve as lead candidates for drug development targeting cancer.
Case Study 2: In Silico Docking Studies
Molecular docking studies have been employed to predict the binding interactions of oxadiazole derivatives with specific protein targets associated with cancer and inflammation. Such studies provide insights into the mechanism of action and guide further modifications to enhance efficacy .
Potential Applications Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
